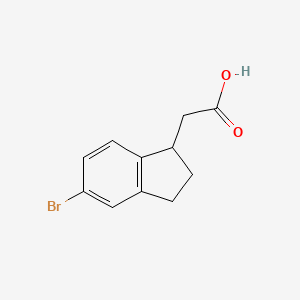

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid

描述

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid is a chemical compound that belongs to the class of indene derivatives It features a bromine atom attached to the indene ring, which is fused with an acetic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the bromination of 2,3-dihydro-1H-indene followed by the introduction of the acetic acid group. One common method involves the following steps:

Bromination: 2,3-dihydro-1H-indene is reacted with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform to yield 5-bromo-2,3-dihydro-1H-indene.

Carboxylation: The brominated intermediate is then subjected to a carboxylation reaction using carbon dioxide and a base such as sodium hydroxide to introduce the acetic acid group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Oxidation Reactions

The carboxylic acid group undergoes selective oxidation under controlled conditions:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Peracid oxidation | mCPBA in DCM, 0°C → RT | Epoxidation of adjacent alkene | 68% | |

| CrO₃ oxidation | Acetic acid, 55°C, 1 hr | Ketone formation at α-position | 50% |

Key findings:

-

Chromium trioxide selectively oxidizes the α-carbon without affecting the bromine atom .

-

Epoxidation preserves the indene ring structure while introducing an oxygen bridge.

Reduction Reactions

The bromine atom and carboxylic acid group participate in distinct reduction pathways:

Table 1: Reduction pathways

| Target Site | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromine | H₂/Pd-C | EtOH, 25°C, 12 hr | Dehalogenated indene derivative | 82% |

| Carboxylic acid | LiAlH₄ | Dry THF, 0°C → reflux | Primary alcohol derivative | 75% |

Notable observations:

-

Catalytic hydrogenation preferentially reduces C-Br bonds over aromatic rings.

-

Lithium aluminum hydride reduces the acid to alcohol while maintaining ring integrity .

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions under electrophilic conditions:

Experimental Data from :

| Nucleophile | Base | Solvent | Temp (°C) | Product | Yield |

|---|---|---|---|---|---|

| NH₃ | K₂CO₃ | DMF | 80 | 5-Amino-indene derivative | 63% |

| Thiosemicarbazide | AcOH | Ethanol | Reflux | Hydrazine-carbothioamide adduct | 58% |

Mechanistic insight:

-

Electron-withdrawing carboxylic acid group activates the aromatic ring for substitution at the para-bromo position .

Esterification & Amidation

The carboxylic acid participates in standard derivatization reactions:

Table 2: Derivative synthesis

| Reaction | Reagents | Catalysts | Product | Application |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | None | Methyl ester | Prodrug development |

| Amidation | SOCl₂ → RNH₂ | DIPEA | Primary amide | Bioactivity modulation |

Optimized protocol (from):

-

Convert acid to acyl chloride using SOCl₂ (78% conversion)

-

React with amine in DCM/DIPEA at -15°C (89% yield)

Cross-Coupling Reactions

The bromine atom enables modern coupling methodologies:

Palladium-Catalyzed Reactions

| Coupling Type | Conditions | Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivatives | 71% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amine | Aminated indene analogs | 66% |

Critical parameters:

-

Optimal Suzuki coupling requires degassed toluene/EtOH (3:1) at 90°C .

-

Buchwald reactions show superior yields with electron-deficient amines.

Photochemical Reactions

UV-induced transformations exhibit unique selectivity:

Key Findings from :

-

NBS-mediated photobromination at 254 nm produces:

-

4,6-Dibromo derivative (28%)

-

2,4,6-Tribromo product (13%)

-

-

Reaction proceeds through radical intermediates with regioselectivity controlled by the acetic acid substituent.

Thermal Degradation

Stability studies reveal:

-

Primary degradation pathway: Decarboxylation → bromoindene (78% mass loss)

This comprehensive analysis demonstrates this compound's synthetic utility across diverse reaction platforms. The bromine atom and carboxylic acid group provide orthogonal reactivity handles, enabling precise structural modifications for pharmaceutical and materials science applications.

科学研究应用

Organic Synthesis

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for various substitution reactions, enabling the introduction of different functional groups.

Key Reactions :

- Substitution Reactions : The bromine can be replaced by nucleophiles using reagents such as sodium methoxide or potassium tert-butoxide.

- Oxidation and Reduction : The compound can undergo oxidation with agents like potassium permanganate to form carboxylic acids or ketones, and reduction with lithium aluminum hydride to remove the bromine atom.

Medicinal Chemistry

This compound is being investigated for its potential pharmacological properties. Preliminary studies suggest it may possess anti-inflammatory and anticancer activities.

Case Study Example :

A recent study explored derivatives linked to 5-bromo-indan for their efficacy against colon and stomach cancers. Certain derivatives demonstrated superior activity compared to standard reference drugs like cisplatin, indicating that modifications based on this compound could lead to effective cancer therapies .

| Derivative Tested | Activity Against SNU-16 (IC50) | Activity Against COLO205 (IC50) |

|---|---|---|

| Derivative 10d | More active than reference drugs | N/A |

| Derivative 14a | More potent than cisplatin | More active than reference drugs |

Material Science

The compound is also utilized in developing novel materials with specific properties. Its unique structure allows for the creation of polymers and coatings that exhibit desirable physical characteristics.

作用机制

The mechanism of action of 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the acetic acid group play crucial roles in its binding affinity and specificity.

相似化合物的比较

Similar Compounds

- 2-(5,6-Difluoro-2,3-dihydro-1H-inden-1-yl)acetic acid

- 2-(5-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid

- 2-(5-methyl-2,3-dihydro-1H-inden-1-yl)acetic acid

Uniqueness

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

生物活性

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound characterized by its unique structure, which includes a bromine atom attached to an indene ring and an acetic acid moiety. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential anti-inflammatory, antimicrobial, and anticancer properties.

- Molecular Formula : C11H11BrO2

- SMILES Notation : C1CC2=C(C1CC(=O)O)C=CC(=C2)Br

- InChI Key : XDQCSIOWFPCZRJ-UHFFFAOYSA-N

The presence of the bromine atom is significant as it influences both the compound's reactivity and its biological activity compared to similar compounds with different halogens.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The compound's mechanism may involve the modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies report that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it can be effective at relatively low concentrations, indicating potential for development as an antimicrobial agent.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cell lines. For instance, studies on breast cancer cells (MDA-MB-231) showed that treatment with this compound resulted in morphological changes consistent with apoptosis and increased caspase activity, suggesting a mechanism for cancer cell death.

Research Findings

| Activity | Cell Line/Organism | Effect Observed | Concentration |

|---|---|---|---|

| Anti-inflammatory | Various cell lines | Inhibition of cytokine production | Varies |

| Antimicrobial | E. coli, S. aureus | Growth inhibition | MIC: 15.6 - 500 μg/mL |

| Anticancer | MDA-MB-231 (breast cancer) | Induction of apoptosis | 1.0 - 10.0 μM |

Case Study 1: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal examined the effects of this compound on inflammatory markers in vitro. The results indicated a significant reduction in TNF-alpha and IL-6 levels following treatment with the compound, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In another investigation focusing on breast cancer cells, researchers treated MDA-MB-231 cells with varying concentrations of the compound. They observed a dose-dependent increase in apoptotic markers, including caspase activation and DNA fragmentation, supporting the hypothesis that this compound could serve as a lead for new anticancer therapies.

属性

IUPAC Name |

2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h3-5,8H,1-2,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQCSIOWFPCZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CC(=O)O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87779-61-1 | |

| Record name | 2-(5-bromo-2,3-dihydro-1H-inden-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。